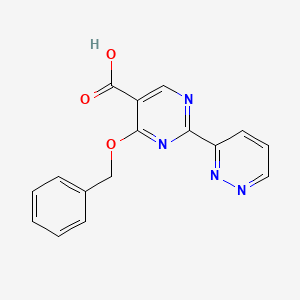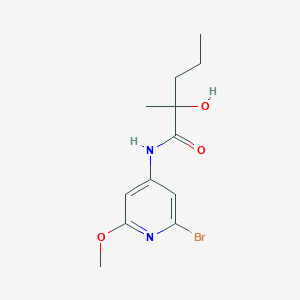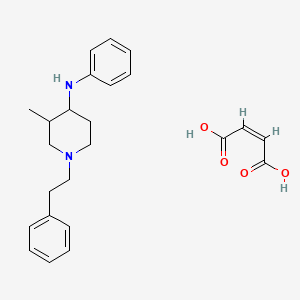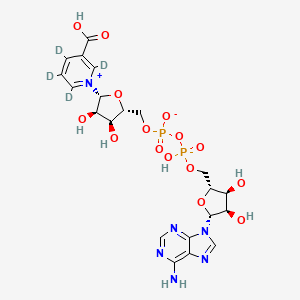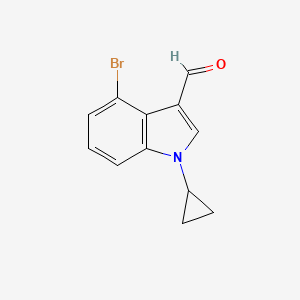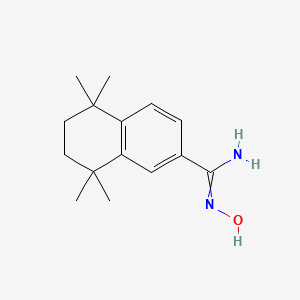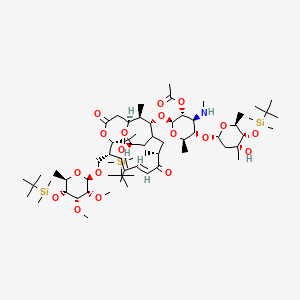
O-Tri-t-Butyldimethylsilyl Tylosin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Tri-t-Butyldimethylsilyl Tylosin Acetate: is a chemical compound used as an intermediate in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves the protection of hydroxyl groups in Tylosin using tert-butyl dimethylsilyl (TBDMS) groups. This is typically achieved through the reaction of Tylosin with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: O-Tri-t-Butyldimethylsilyl Tylosin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
O-Tri-t-Butyldimethylsilyl Tylosin Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antibiotics for research purposes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and therapeutic agents.
Industry: Applied in the production of antibiotics and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves its role as an intermediate in the synthesis of Tylosin-d3. Tylosin itself works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antibacterial effects. The silyl groups in this compound protect the hydroxyl groups during the synthesis process, ensuring the stability and reactivity of the compound.
Comparison with Similar Compounds
Tylosin: The parent compound, a macrolide antibiotic.
Tylosin-d3: A labeled form of Tylosin used in research.
Other Silyl-Protected Compounds: Compounds with similar silyl protective groups used in various synthetic processes.
Uniqueness: O-Tri-t-Butyldimethylsilyl Tylosin Acetate is unique due to its specific use in the synthesis of Tylosin-d3 and its role in protecting hydroxyl groups during chemical reactions. This makes it a valuable intermediate in the production of labeled antibiotics and other research compounds.
Properties
Molecular Formula |
C65H119NO18Si3 |
|---|---|
Molecular Weight |
1286.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[[(1S,5R,6R,7E,9E,12R,16R,18R,19R)-16-[tert-butyl(dimethyl)silyl]oxy-6-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5-ethyl-8,12,18-trimethyl-3,11-dioxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-3-yl] acetate |
InChI |
InChI=1S/C65H119NO18Si3/c1-28-47-45(36-73-60-58(72-21)57(71-20)55(41(6)75-60)83-86(24,25)63(12,13)14)31-37(2)29-30-46(68)38(3)32-44-33-50(82-85(22,23)62(9,10)11)79-48(34-49(69)78-47)39(4)53(44)81-61-56(77-43(8)67)52(66-19)54(40(5)76-61)80-51-35-65(18,70)59(42(7)74-51)84-87(26,27)64(15,16)17/h29-31,38-42,44-45,47-48,50-61,66,70H,28,32-36H2,1-27H3/b30-29+,37-31+/t38-,39-,40-,41-,42+,44?,45-,47-,48+,50-,51+,52+,53+,54-,55-,56-,57-,58-,59+,60-,61+,65-/m1/s1 |
InChI Key |
UTUAPDJAQONNQB-UKWZTZIRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](CC2C[C@H](O[C@@H](CC(=O)O1)[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)C)COC5C(C(C(C(O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


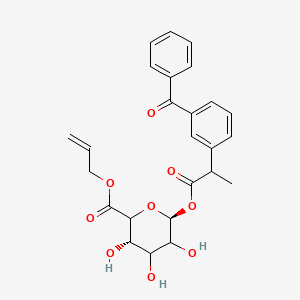
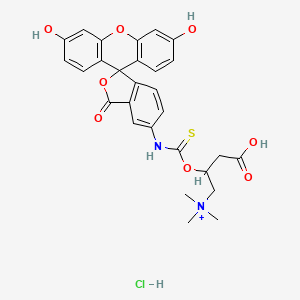
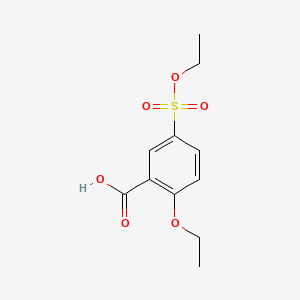
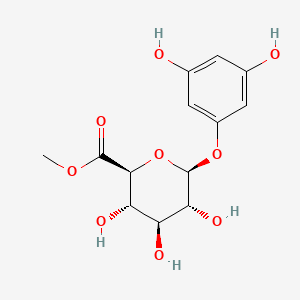
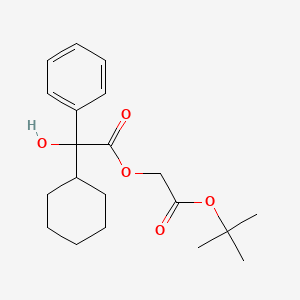
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

